N-(2,5-dimethylphenyl)-2-((6-isopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide
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Overview
Description
2-{[1,3-DIMETHYL-2,4-DIOXO-6-(PROPAN-2-YL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}-N-(2,5-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[2,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,3-DIMETHYL-2,4-DIOXO-6-(PROPAN-2-YL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}-N-(2,5-DIMETHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the sulfanyl and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-{[1,3-DIMETHYL-2,4-DIOXO-6-(PROPAN-2-YL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}-N-(2,5-DIMETHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-{[1,3-DIMETHYL-2,4-DIOXO-6-(PROPAN-2-YL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}-N-(2,5-DIMETHYLPHENYL)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1,3-DIMETHYL-2,4-DIOXO-6-(PROPAN-2-YL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}-N-(2,5-DIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[2,3-d]pyrimidine derivatives with different substituents. Examples include:
- 2-{[1,3-DIMETHYL-2,4-DIOXO-6-(PROPAN-2-YL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}-N-(2,5-DIMETHYLPHENYL)ACETAMIDE
- 2-{[1,3-DIMETHYL-2,4-DIOXO-6-(PROPAN-2-YL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}-N-(2,5-DIMETHYLPHENYL)ACETAMIDE
Uniqueness
The uniqueness of 2-{[1,3-DIMETHYL-2,4-DIOXO-6-(PROPAN-2-YL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}-N-(2,5-DIMETHYLPHENYL)ACETAMIDE lies in its specific substituents, which confer distinct chemical and biological properties. These properties make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C22H26N4O3S |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
2-(1,3-dimethyl-2,4-dioxo-6-propan-2-ylpyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C22H26N4O3S/c1-12(2)15-10-23-20-18(21(28)26(6)22(29)25(20)5)19(15)30-11-17(27)24-16-9-13(3)7-8-14(16)4/h7-10,12H,11H2,1-6H3,(H,24,27) |
InChI Key |
NGQVGBQVUUZDKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=C3C(=NC=C2C(C)C)N(C(=O)N(C3=O)C)C |
Origin of Product |
United States |
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